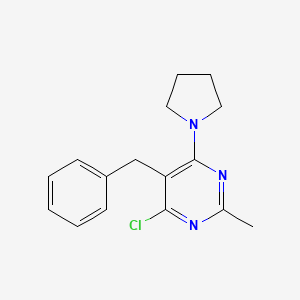

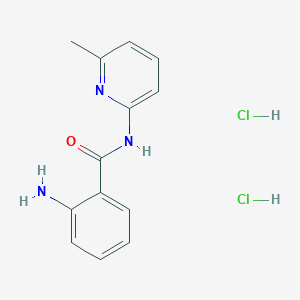

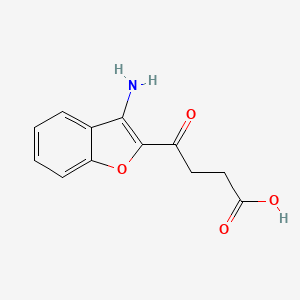

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine” are not available, similar compounds are often synthesized through condensation reactions or other organic chemistry techniques .

Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine” are not specified in the available resources .

Aplicaciones Científicas De Investigación

Application in Antioxidant and Testicular Protection

- Scientific Field: Biochemistry and Pharmacology .

- Summary of Application: The compound 3-(4-methoxyphenyl) acrylic acid, a derivative of cinnamic acid, has been investigated for its effects on iron-induced testicular injury and oxidative stress .

- Methods of Application: The compound was synthesized and its effects were investigated through ex vivo and in silico studies. Evaluations were done on KAD-1’s FRAP, DPPH free radical scavenging activity, and iron chelating potential .

- Results: The compound showed potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress .

Application in Anticancer Activity

- Scientific Field: Medicinal Chemistry and Oncology .

- Summary of Application: A hybrid compound of chalcone-salicylate has been synthesized and studied for its potency against breast cancer .

- Methods of Application: The compound was synthesized under reflux condition. Its potency was studied in silico using computational approaches (molecular docking and MD simulation) .

- Results: The compound exhibited more negative value of binding free energy than tamoxifen, indicating a potential cytotoxic activity against breast cancer through ERα inhibition .

Application in Antioxidant Activity

- Scientific Field: Biochemistry .

- Summary of Application: The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested .

- Methods of Application: The compounds were synthesized and their antioxidant activities were compared with that of ascorbic acid .

- Results: The antioxidant activity of these compounds was found to be approximately 1.4 times higher than that of ascorbic acid .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Summary of Application: 3-(4-Methoxyphenyl)propanal is a chemical compound used in organic synthesis .

- Methods of Application: The compound can be synthesized and used as a reagent in various organic reactions .

- Results: The specific results or outcomes would depend on the particular reaction or synthesis in which the compound is used .

Application in UV Filters for Cosmetic Applications

- Scientific Field: Cosmetics and Dermatology .

- Summary of Application: Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter used in sunscreen products .

- Methods of Application: The compound is incorporated into sunscreen formulations for its ability to absorb a wide range of UVA rays .

- Results: The use of avobenzone in sunscreens has been shown to reduce the risk of skin disorders caused by UV radiation .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry .

- Summary of Application: 3-(4-Methoxyphenyl)propanal is a chemical compound used in organic synthesis .

- Methods of Application: The compound can be synthesized and used as a reagent in various organic reactions .

- Results: The specific results or outcomes would depend on the particular reaction or synthesis in which the compound is used .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVZDKNTAGWKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424395 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

CAS RN |

92469-35-7 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)